Computed Lipophilicity (XLogP3-AA) Differentiates 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone from the 4-Bromoacetyl Analog and 4-Acetyl Parent in Silico
For computational screening and library design, the predicted partition coefficient (XLogP3-AA) offers a first-pass differentiation. The target compound’s computed XLogP3-AA is 1.8 [1]. The 4-bromoacetyl analog (2-bromo-1-(2,5-dimethyloxazol-4-yl)ethanone; CID 128579430) exhibits a higher computed XLogP3-AA of 2.2, while the 4-acetyl parent (1-(2,5-dimethyloxazol-4-yl)ethanone; CID 52263677) has a lower XLogP3-AA of 1.1 [2]. This establishes a halogen-dependent lipophilicity gradient of approximately 0.4 log units per halogen size increment, indicating that the chloro compound occupies an intermediate hydrophobicity position relative to its bromo and hydrogen counterparts.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 4-Bromoacetyl analog: XLogP3-AA = 2.2; 4-Acetyl parent: XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3-AA = -0.4 vs bromo; +0.7 vs acetyl parent |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
The intermediate lipophilicity of the chloro analog predicts different membrane permeability and solubility profiles in early-stage ADME filtering compared to the bromo or des-halogeno variants, directly affecting which compounds progress in a medicinal chemistry screening cascade.
- [1] PubChem. 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone — Computed Properties: XLogP3-AA 1.8. CID 45080776, 2026. View Source
- [2] PubChem. Computed XLogP3-AA values: 2-bromo-1-(2,5-dimethyloxazol-4-yl)ethanone (CID 128579430) 2.2; 1-(2,5-dimethyloxazol-4-yl)ethanone (CID 52263677) 1.1. Accessed 2026. View Source
